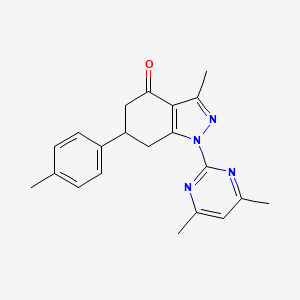![molecular formula C13H27N3O3S B4442133 1-[(dimethylamino)sulfonyl]-N-(3-methylbutyl)-4-piperidinecarboxamide](/img/structure/B4442133.png)
1-[(dimethylamino)sulfonyl]-N-(3-methylbutyl)-4-piperidinecarboxamide
Descripción general
Descripción
1-[(Dimethylamino)sulfonyl]-N-(3-methylbutyl)-4-piperidinecarboxamide is a synthetic compound that has been used in scientific research for various purposes. This compound is also known as DMAPS and has been synthesized by researchers to investigate its mechanism of action and potential applications in different fields.
Mecanismo De Acción
The mechanism of action of DMAPS is not fully understood, but it is thought to act as an allosteric modulator of ion channels and receptors. It has been shown to increase the activity of certain ion channels, such as the TRPV1 channel, by binding to a specific site on the channel. DMAPS has also been shown to bind to the CB1 receptor, which is involved in pain perception and appetite regulation.
Biochemical and Physiological Effects:
DMAPS has been shown to have a number of biochemical and physiological effects, including the modulation of ion channel and receptor activity, anti-inflammatory activity, and antioxidant activity. It has also been shown to reduce pain perception in animal models and to improve insulin sensitivity in obese mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DMAPS in lab experiments is its ability to modulate the activity of ion channels and receptors, which can be useful in the study of pain perception, inflammation, and other physiological processes. However, one limitation of using DMAPS is its relatively low potency, which can make it difficult to achieve significant effects at low concentrations. Additionally, the synthesis of DMAPS requires specialized equipment and expertise, which can limit its availability in certain research settings.
Direcciones Futuras
There are several potential future directions for research on DMAPS. One area of interest is the development of more potent analogs of DMAPS that can be used at lower concentrations. Another area of interest is the investigation of DMAPS as a potential therapeutic agent for the treatment of pain, inflammation, and other conditions. Additionally, further research is needed to fully understand the mechanism of action of DMAPS and its effects on ion channels and receptors.
Aplicaciones Científicas De Investigación
DMAPS has been used in various scientific research applications, including the study of ion channels and receptors. It has been shown to modulate the activity of certain ion channels, such as the TRPV1 channel, which is involved in pain perception. DMAPS has also been used in the study of G protein-coupled receptors, which are important targets for drug development. In addition, DMAPS has been investigated for its potential as an anti-inflammatory agent and for its ability to protect against oxidative stress.
Propiedades
IUPAC Name |
1-(dimethylsulfamoyl)-N-(3-methylbutyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O3S/c1-11(2)5-8-14-13(17)12-6-9-16(10-7-12)20(18,19)15(3)4/h11-12H,5-10H2,1-4H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IELZDCFBHVRNRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1CCN(CC1)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(acetylamino)phenyl]-4-(1-pyrrolidinylmethyl)benzamide](/img/structure/B4442052.png)
![5-(1,3-benzodioxol-5-yl)-1-(tetrahydro-2-furanylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4442060.png)
![4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-6-(4-morpholinyl)-1,3,5-triazin-2-amine](/img/structure/B4442080.png)
![2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}thieno[2,3-b]pyridin-3-amine](/img/structure/B4442082.png)

![2-[(4-chlorobenzoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4442100.png)

![N-(4-chlorobenzyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4442115.png)

![3-(1-pyrrolidinylcarbonyl)-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B4442120.png)
![3-amino-N-(4-isopropylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4442127.png)

![N-[2-(4-morpholinyl)ethyl]-N'-(3,4,5-trimethoxyphenyl)urea](/img/structure/B4442151.png)